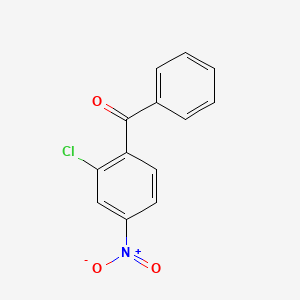

(2-chloro-4-nitrophenyl)(phenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-12-8-10(15(17)18)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIPTXFXNUVZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984588 | |

| Record name | (2-Chloro-4-nitrophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6609-01-4 | |

| Record name | (2-Chloro-4-nitrophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide on 2-Chloro-4-nitrobenzophenone: Structural Properties, Synthesis, and Analytical Characterization

Executive Summary

In the landscape of advanced active pharmaceutical ingredient (API) synthesis, substituted benzophenones serve as critical structural scaffolds. 2-Chloro-4-nitrobenzophenone is a highly versatile electrophilic intermediate utilized in the development of complex therapeutics, ranging from ileal bile acid transporter (IBAT) inhibitors to continuous-flow synthesized benzodiazepines. This whitepaper provides an in-depth technical analysis of its molecular properties, field-proven synthetic methodologies, and rigorous analytical characterization protocols.

Molecular Identity and Physicochemical Profiling

Understanding the exact physicochemical properties of 2-chloro-4-nitrobenzophenone is the first step in predicting its behavior in nucleophilic aromatic substitutions and reduction workflows.

It is critical to distinguish between structural isomers in this chemical family. The standard nomenclature "2-chloro-4-nitrobenzophenone" refers to the isomer where both the chloro and nitro groups reside on the same phenyl ring (CAS: 33663-73-9)[1]. Conversely, its closely related isomer, 2-chloro-4'-nitrobenzophenone (CAS: 77778-73-5), features the substituents distributed across both phenyl rings[2]. Despite these structural differences, both isomers share the identical molecular formula and weight.

Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | (2-chloro-4-nitrophenyl)(phenyl)methanone |

| CAS Registry Number | 33663-73-9 |

| Molecular Formula | C₁₃H₈ClNO₃ |

| Molecular Weight | 261.66 g/mol |

| Exact Mass | 261.01927 g/mol |

| Physical Form | Light yellow to off-white solid |

| Isomeric Counterpart | 2-Chloro-4'-nitrobenzophenone (CAS: 77778-73-5) |

Chemical Synthesis and Mechanistic Pathways

The utility of 2-chloro-4-nitrobenzophenone lies in its downstream reactivity. A highly documented application is its conversion into 2-chloro-4-nitrodiphenylmethane, a foundational building block for benzothiepine derivatives[3].

Protocol 1: Selective Ionic Hydrogenation of the Ketone

Objective: Reduce the benzophenone carbonyl to a methylene bridge without compromising the highly sensitive nitro group. Causality & Logic: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is contraindicated here because it would indiscriminately reduce the nitro group to an aniline derivative. To achieve chemoselectivity, we employ an ionic hydrogenation strategy using triethylsilane and a superacid. The acid selectively protonates the carbonyl, forming a resonance-stabilized carbocation that is subsequently trapped by the hydride from the silane, leaving the electrophilic nitro group completely intact.

Step-by-Step Methodology:

-

Reactor Preparation: Purge a glass-lined reactor with anhydrous nitrogen to prevent moisture from quenching the superacid.

-

Dissolution: Dissolve 1.0 equivalent of 2-chloro-4-nitrobenzophenone (MW: 261.66 g/mol ) in anhydrous dichloromethane (DCM).

-

Acid Catalysis: Cool the reactor to 0°C. Slowly add 5.0 equivalents of trifluoromethanesulfonic acid (CF₃SO₃H) dropwise. Self-Validation: The solution will visibly darken, indicating the formation of the intermediate carbocation. Cooling is essential to prevent uncontrolled exothermic side reactions.

-

Hydride Transfer: Introduce 3.0 equivalents of triethylsilane (Et₃SiH) via an addition funnel over 30 minutes.

-

Propagation: Remove the cooling bath, allowing the reaction to warm to ambient temperature. Stir for 4 hours.

-

Quenching: Slowly pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ to neutralize the superacid. Self-Validation: Cease addition only when the aqueous layer maintains a pH of ~7.5.

-

Isolation: Extract the aqueous layer with DCM, wash the combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 2-chloro-4-nitrodiphenylmethane.

Fig 1: Synthetic workflow from Friedel-Crafts acylation to selective ionic hydrogenation.

Analytical Characterization and Quality Control

To ensure the integrity of the synthesized 2-chloro-4-nitrobenzophenone, rigorous analytical profiling is required.

Protocol 2: LC-MS/UV Purity Assessment

Objective: Verify the molecular weight (261.66 g/mol ) and assess chromatographic purity. Causality & Logic: The presence of the chlorine atom provides a distinct M and M+2 isotopic signature (approximately a 3:1 ratio) in mass spectrometry. This isotopic pattern serves as a built-in structural confirmation tool, validating that dehalogenation did not occur during upstream synthesis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile. Prepare a blank (pure Acetonitrile) to ensure no column carryover.

-

Chromatography Setup: Utilize a C18 Reverse-Phase column (50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as a proton source to facilitate positive electrospray ionization (ESI+).

-

Detection Parameters: Set the UV detector to 254 nm, which is optimal for the highly conjugated benzophenone pi-system. Set the MS to scan m/z 100-500 in ESI+ mode.

-

Data Validation: Analyze the chromatogram. A successful synthesis is validated by a single sharp UV peak and a corresponding MS spectrum displaying the[M+H]+ peak at m/z 262.0, accompanied by the [M+H+2]+ isotope peak at m/z 264.0 in a 3:1 ratio.

Fig 2: Analytical LC-MS/UV workflow for structural and purity validation.

Applications in Drug Development

The molecular architecture of 2-chloro-4-nitrobenzophenone makes it a privileged scaffold in modern pharmacology.

Ileal Bile Acid Transporter (IBAT) Inhibitors: Following the reduction to 2-chloro-4-nitrodiphenylmethane, the molecule undergoes reaction with lithium sulfide and subsequent cyclization to form tetrahydrobenzothiepine-1,1-dioxides[3]. These complex molecules act as potent inhibitors of the ileal bile acid transporter. By blocking bile acid reabsorption in the intestine, they interrupt the enterohepatic circulation. This physiological blockade forces the liver to upregulate LDL receptors and synthesize new bile acids from circulating cholesterol, thereby drastically lowering serum LDL cholesterol levels[3].

Benzodiazepine Synthesis: Substituted benzophenones are also classic precursors for 1,4-benzodiazepines. Recent advancements in pharmaceutical manufacturing have utilized similar chloro-nitrobenzophenone derivatives in the continuous flow synthesis of APIs like Lorazepam, where the scaffold undergoes rapid N-acylation and diazepine ring closure[4].

Fig 3: Biological signaling pathway of IBAT inhibition via benzothiepine derivatives.

References

-

(2-chloro-4-nitrophenyl)(phenyl)methanone | 33663-73-9 , Molaid. Available at:[Link]

- US5994391A - Benzothiepines having activity as inhibitors of ileal bile acid transport and taurocholate uptake, Google Patents.

-

Development of a Continuous Flow Synthesis of Lorazepam , ResearchGate. Available at:[Link]

Sources

- 1. (2-chloro-4-nitrophenyl)(phenyl)methanone - CAS号 33663-73-9 - 摩熵化学 [molaid.com]

- 2. 2-Chloro-4'-nitrobenzophenone | 77778-73-5 [sigmaaldrich.com]

- 3. US5994391A - Benzothiepines having activity as inhibitors of ileal bile acid transport and taurocholate uptake - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

thermodynamic properties of 2-chloro-4-nitrobenzophenone

An In-depth Technical Guide to the Thermodynamic Properties of 2-Chloro-4-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-nitrobenzophenone is a substituted aromatic ketone of interest in synthetic chemistry, potentially serving as an intermediate in the development of pharmaceuticals and specialty materials. A thorough understanding of its thermodynamic properties is paramount for ensuring process safety, optimizing reaction conditions, predicting stability, and ensuring the quality of downstream products. This guide provides a comprehensive framework for the complete thermodynamic characterization of 2-chloro-4-nitrobenzophenone. While direct, published calorimetric data for this specific molecule is limited, this document, written from the perspective of a Senior Application Scientist, outlines the authoritative experimental protocols required to determine these critical parameters. We will detail the principles and step-by-step methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explain the causality behind experimental choices, and provide a basis for interpreting the resulting data.

Introduction and Physicochemical Context

2-Chloro-4-nitrobenzophenone belongs to the benzophenone family, compounds known for their applications as photoinitiators, pharmaceutical intermediates, and building blocks in materials science.[1] The presence of both an electron-withdrawing nitro group (-NO₂) and a chloro (-Cl) substituent on one of the phenyl rings significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions.[2] These features are expected to impact its thermal stability and phase behavior.

The most direct synthesis route involves the Friedel-Crafts acylation of benzene with 2-chloro-4-nitrobenzoic acid, catalyzed by a Lewis acid like aluminum chloride.[3] Understanding the thermodynamic properties of the final product is a critical component of process development and risk assessment, particularly for scale-up operations.

Known Physicochemical Properties

The available data on 2-chloro-4-nitrobenzophenone is summarized below. The scarcity of extensive public data necessitates the experimental approach detailed in this guide.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₃H₈ClNO₃ | N/A |

| Molecular Weight | 261.66 g/mol | [4] |

| CAS Number | 34052-37-4 | [4][5] |

| Appearance | Pale yellow solid | [3] |

| Synthesis Route | Friedel-Crafts acylation of benzene with 2-chloro-4-nitrobenzoyl chloride | [3] |

| Melting Point (Tₘ) | 95.5 - 96.5 °C | [3] |

| Solubility (Predicted) | Predicted to be sparingly soluble in water and soluble in organic solvents like benzene, ethanol, and acetone. | [6] |

Experimental Determination of Thermodynamic Properties

To achieve a comprehensive thermodynamic profile, two core thermoanalytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7] These methods provide quantitative data on phase transitions and thermal stability, respectively.

Differential Scanning Calorimetry (DSC): Probing Phase Transitions

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8][9] This technique is the gold standard for determining melting point, purity, and the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.[10][11]

The choices made in designing a DSC experiment are critical for obtaining accurate and reproducible data.

-

Sample Preparation: Encapsulating the sample in a hermetically sealed aluminum pan prevents any mass loss due to sublimation prior to melting, ensuring the heat flow measured is solely due to the phase transition.

-

Heating Rate: A controlled heating rate (e.g., 10 °C/min) is a balance between resolution and sensitivity. A slower rate provides better resolution of thermal events, while a faster rate yields a larger, more easily detectable signal.

-

Inert Atmosphere: Purging with an inert gas like nitrogen prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed endotherm corresponds to melting, not decomposition.[12]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔHfus = 28.45 J/g).

-

Sample Preparation: Accurately weigh 3-5 mg of 2-chloro-4-nitrobenzophenone into a tared aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min.

-

Maintain a constant nitrogen purge gas flow (50 mL/min) throughout the experiment.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

The melting event will appear as an endothermic peak.

-

Determine the onset temperature and the peak temperature of the endotherm. The peak temperature is commonly reported as the melting point.[12]

-

Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g. Convert this to kJ/mol using the molecular weight.

-

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] It is essential for determining the thermal stability of a compound, identifying its decomposition temperature, and quantifying any volatile content, such as residual solvent or moisture.[7][15][16]

-

Inert Atmosphere: As with DSC, a nitrogen atmosphere is used to study the inherent thermal stability of the compound in the absence of oxygen. To study oxidative stability, a parallel experiment would be run using an air or oxygen purge.

-

Heating Rate: A consistent heating rate (e.g., 10 or 20 °C/min) allows for clear identification of the temperature at which significant mass loss begins.

-

Sample Mass: A sample size of 5-10 mg is sufficient to produce a clear mass loss signal while minimizing thermal gradients within the sample.

-

Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's specifications.

-

Sample Preparation: Weigh 5-10 mg of 2-chloro-4-nitrobenzophenone directly into a tared TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the sample pan onto the TGA balance mechanism.

-

Thermal Program:

-

Equilibrate the furnace at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a rate of 20 °C/min.

-

Maintain a constant nitrogen purge gas flow (50 mL/min) throughout the experiment.

-

-

Data Analysis:

-

Plot the percent mass loss versus temperature (°C).

-

Analyze the resulting TGA thermogram to determine the onset temperature of decomposition. A common metric is the Td (5% Weight Loss), which is the temperature at which 5% of the initial sample mass has been lost.[12]

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG curve).

-

Visualization of Experimental and Logical Workflows

Visualizing the process flow ensures clarity and reproducibility in the laboratory.

Caption: Synthesis and purification workflow for the target compound.

Caption: Integrated workflow for DSC and TGA analysis.

Caption: Key factors influencing the thermal stability of the molecule.

Conclusion

While published thermodynamic data for 2-chloro-4-nitrobenzophenone is not widely available, this guide provides the necessary framework for its comprehensive characterization. By employing standardized DSC and TGA protocols, researchers can reliably determine its melting point, enthalpy of fusion, and thermal decomposition profile. This information is crucial for safe handling, process optimization, and predicting the material's behavior in its intended applications. The structural features—a rigid benzophenone core and polar electron-withdrawing groups—suggest a crystalline solid with moderate to high thermal stability, a hypothesis that can be definitively tested using the methodologies outlined herein.

References

- Vertex AI Search. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.

-

Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

-

Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

-

Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330–336. [Link]

-

PrepChem. (n.d.). Preparation of 2-Chloro-4-nitrobenzophenone Intermediate. [Link]

-

American Pharmaceutical Review. (n.d.). Thermogravimetric Analyzer for Pharmaceutical Materials. [Link]

-

PrepChem. (n.d.). Synthesis of 2,4'-dichloro-4-nitrobenzophenone. [Link]

-

Shafizadeh, F., & Valdsaar, H. (1962). DSC Studies on Organic Melting Temperature Standards. ResearchGate. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

- ResolveMass Laboratories Inc. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

-

Solubility of Things. (n.d.). 2-Chloro-4-nitrophenol. [Link]

-

D N Chemicals. (n.d.). 2-Chloro 4-Nitro Phenol (2-CNP). [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene Properties. [Link]

- ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.

- BenchChem. (2025).

-

SDI. (n.d.). 2 CHLORO 5 NITRO BENZOPHENONE. [Link]

-

Sciencemadness Discussion Board. (2008, September 19). benzophenone synthesis. [Link]

- BenchChem. (2025).

- Unnamed Publisher. (2026, February 17). The Crucial Role of 2-Chloro-4-nitrobenzoyl Chloride in Modern Synthesis.

-

Al-Kaabi, K., et al. (2024, February 14). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. KTU ePubl. [Link]

-

Longdom Publishing. (2024, October 3). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitrobenzonitrile. [Link]

-

Dinulescu, A., & Dinulescu, F. (2026, January 28). Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones. ResearchGate. [Link]

-

Ribeiro da Silva, M. A. V., et al. (n.d.). Determination of vapor pressures, enthalpies of sublimation, enthalpies of vaporization, and enthalpies of fusion of a series of chloro-aminobenzenes and chloro-nitrobenzenes. ResearchGate. [Link]

-

Stull, D. R. (1971). Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. PMC. [Link]

-

Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. [Link]

- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-nitrobenzophenone.

-

University of the West Indies. (n.d.). EXPERIMENT 9 - Enthalpy Measurement in Chemical Reactions. [Link]

- Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.

Sources

- 1. epubl.ktu.edu [epubl.ktu.edu]

- 2. longdom.org [longdom.org]

- 3. prepchem.com [prepchem.com]

- 4. One moment, please... [sdichem.com]

- 5. 2-Chloro-5-nitrobenzophenone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. aurigaresearch.com [aurigaresearch.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. veeprho.com [veeprho.com]

CAS number and synonyms for (2-chloro-4-nitrophenyl)(phenyl)methanone

Technical Monograph: (2-Chloro-4-nitrophenyl)(phenyl)methanone

Executive Summary

(2-Chloro-4-nitrophenyl)(phenyl)methanone (CAS 33663-73-9) is a specialized halogenated nitrobenzophenone intermediate.[1][2] It serves as a critical scaffold in the synthesis of benzothiepines (Ileal Bile Acid Transport inhibitors) and 4-aminobenzophenones (p38 MAP kinase inhibitors).[2] Its structural duality—featuring an electron-withdrawing nitro group and a reactive chlorine atom ortho to the carbonyl—makes it a versatile electrophile for nucleophilic aromatic substitution and downstream heterocyclic construction.[2]

Chemical Identity & Nomenclature

This compound is defined by the presence of a chlorine atom at the 2-position and a nitro group at the 4-position of the benzoyl ring.[2]

| Identifier | Value |

| CAS Number | 33663-73-9 |

| IUPAC Name | (2-Chloro-4-nitrophenyl)(phenyl)methanone |

| Common Synonyms | 2-Chloro-4-nitrobenzophenone; 2-Chloro-4'-nitrobenzophenone (isomer distinction required); Methanone, (2-chloro-4-nitrophenyl)phenyl- |

| Molecular Formula | C₁₃H₈ClNO₃ |

| Molecular Weight | 261.66 g/mol |

| SMILES | O=C(C1=CC=CC=C1)C2=C(Cl)C=C(N(=O)=O)C=C2 |

| InChI Key | PGIPTXFXNUVZFZ-UHFFFAOYSA-N |

Physicochemical Properties

The following data represents the purified solid form of the compound.

| Property | Data | Notes |

| Appearance | Pale yellow crystalline solid | Recrystallized from benzene/ethanol |

| Melting Point | 95.5°C – 96.5°C | Sharp melting range indicates high purity [1] |

| Solubility | Soluble in benzene, dichloromethane, ethyl acetate; Insoluble in water | Lipophilic nature due to diaryl ketone structure |

| Reactivity | Susceptible to nucleophilic aromatic substitution (at Cl position) and nitro reduction | Ortho-chloro group is activated by the carbonyl |

Synthesis & Manufacturing

The most robust industrial route involves a Friedel-Crafts Acylation .[2] This method is preferred over Suzuki coupling for cost-efficiency and scalability.[2]

Protocol: Friedel-Crafts Acylation

Reaction Logic: The synthesis proceeds via the formation of an acyl chloride intermediate, followed by electrophilic aromatic substitution on benzene.[2] The use of thionyl chloride ensures complete conversion of the acid, while aluminum chloride acts as the Lewis acid catalyst.[2]

Step-by-Step Methodology:

-

Acyl Chloride Formation:

-

Reagents: 2-Chloro-4-nitrobenzoic acid (60.3 g, 0.3 mol), Thionyl chloride (35.8 g, 0.305 mol), Benzene (solvent).[1][2][3]

-

Procedure: Dissolve the acid in benzene. Add thionyl chloride dropwise.[2] Reflux for 5 hours until HCl evolution ceases.

-

Checkpoint: Monitor by TLC or cessation of gas evolution to ensure complete conversion to 2-chloro-4-nitrobenzoyl chloride.[2]

-

-

Friedel-Crafts Acylation:

-

Quenching & Workup:

-

Pour the reaction mixture onto 1 L of ice-water containing 90 mL concentrated HCl (to break the Al-complex).

-

Warm to 40°C for 3 hours to ensure hydrolysis of the complex.

-

Extract with benzene.[1][2] Wash the organic layer successively with 5% NaOH (removes unreacted acid), water, and dry over CaCl₂.[1][2]

-

-

Purification:

Caption: Synthesis pathway converting 2-chloro-4-nitrobenzoic acid to the target benzophenone via Friedel-Crafts acylation.

Applications in Drug Development

This compound is a "linchpin" intermediate, meaning its downstream derivatives diverge into distinct therapeutic classes.[2]

A. Ileal Bile Acid Transport (IBAT) Inhibitors

-

Mechanism: The benzophenone core is reduced to a diphenylmethane scaffold.[2][4][5] The nitro group is subsequently reduced to an amine to attach polar side chains.[2]

-

Target: Benzothiepines . These compounds inhibit the reabsorption of bile acids in the ileum, lowering LDL cholesterol.[2][4][5]

-

Key Transformation: Reduction with triethylsilane/triflic acid yields 2-chloro-4-nitrodiphenylmethane, a direct precursor to the benzothiepine core [2].[2][5]

B. p38 MAP Kinase Inhibitors

-

Mechanism: Reduction of the nitro group yields 4-amino-2-chlorobenzophenone .[2]

-

Target: Novel anti-inflammatory agents.[2] The 4-amino group serves as a hydrogen bond donor to the Met-109 residue in the p38 kinase hydrophobic pocket [3].[2]

-

Efficacy: Derivatives have shown IC₅₀ values as low as 10 nM for p38 inhibition.[2]

Caption: Divergent synthesis pathways leading to cholesterol-lowering agents (IBAT) and anti-inflammatory drugs (p38 MAPK).[2]

Safety & Handling

-

Hazard Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).[2]

-

Handling:

-

Dust Hazard: As a fine crystalline powder, it poses an inhalation risk.[2] Use a localized exhaust hood.[2]

-

Skin Contact: The chloro-nitro moiety can be a sensitizer.[2] Nitrile gloves (0.11 mm) are required.[2]

-

Storage: Store in a cool, dry place away from strong bases (risk of nucleophilic attack on the chloro-ring).[2]

-

References

-

PrepChem . Preparation of 2-Chloro-4-nitrobenzophenone Intermediate. Retrieved from [Link]

-

Google Patents . Benzothiepines having activity as inhibitors of ileal bile acid transport.[2][6] US Patent 5994391A.[2] Retrieved from

-

MolAid . (2-chloro-4-nitrophenyl)(phenyl)methanone Structure & Activity. Retrieved from [Link][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3988300A - Benzophenone ureas and method for utilizing the same - Google Patents [patents.google.com]

- 4. AU730024B2 - Combination therapy employing ileal bile acid transport inhibiting benzothiepines and HMG Co-A reductase inhibitors - Google Patents [patents.google.com]

- 5. WO2000001687A9 - Benzothiepines having activity as inhibitors of ileal bile acid transport and taurocholate uptake - Google Patents [patents.google.com]

- 6. JP2002500628A - Combination therapy using benzothiepine and HMG Co-A reductase inhibitor inhibiting ileal bile acid transport - Google Patents [patents.google.com]

2-Chloro-4-Nitrobenzophenone: A Pivotal Scaffold for Heterocyclic API Synthesis

The following technical guide details the synthesis, characterization, and pharmaceutical applications of 2-Chloro-4-nitrobenzophenone , a critical intermediate in the development of kinase inhibitors and hypolipidemic agents.

Executive Summary

2-Chloro-4-nitrobenzophenone (CAS 33663-73-9 ) serves as a high-value electrophilic building block in medicinal chemistry. Its structural uniqueness lies in the ortho-chloro and para-nitro substitution pattern relative to the benzoyl group. This arrangement creates two distinct reactive centers: the highly activated halogen (susceptible to nucleophilic aromatic substitution,

This guide explores its primary utility in synthesizing Quinazoline-based Tyrosine Kinase Inhibitors (TKIs) and Benzothiepine-based Ileal Bile Acid Transport (IBAT) inhibitors .

Chemical Profile & Characterization[1][2]

| Property | Data |

| IUPAC Name | (2-Chloro-4-nitrophenyl)(phenyl)methanone |

| CAS Number | 33663-73-9 (Primary); Note: Often confused with 77778-73-5 (4'-nitro isomer) |

| Molecular Formula | |

| Molecular Weight | 261.66 g/mol |

| Appearance | Pale yellow to cream crystalline powder |

| Melting Point | 95.0°C – 97.0°C |

| Solubility | Soluble in DCM, Toluene, Benzene; Insoluble in Water |

| Key Functional Groups | Aryl Ketone, Nitro (electron-withdrawing), Aryl Chloride (leaving group) |

Spectroscopic Identification

-

IR (

): ~1665 (C=O, ketone), 1520 & 1345 ( -

NMR (400 MHz,

Synthesis of the Intermediate

The industrial standard for producing 2-chloro-4-nitrobenzophenone is the Friedel-Crafts Acylation of benzene using 2-chloro-4-nitrobenzoyl chloride.

Mechanistic Rationale

The reaction utilizes Aluminum Chloride (

Experimental Protocol

Scale: 0.3 mol basis

-

Acyl Chloride Formation:

-

Charge a reactor with 2-chloro-4-nitrobenzoic acid (60.3 g, 0.3 mol) and dry Benzene (200 mL).

-

Add Thionyl Chloride (35.8 g, 0.305 mol) dropwise.

-

Reflux for 5 hours until

evolution ceases. (Alternatively, use pre-formed acid chloride).

-

-

Friedel-Crafts Acylation:

-

Cool the solution to 10°C.

-

Add Aluminum Chloride (

, 100 g, 0.72 mol) portion-wise over 3.5 hours. Control exotherm to <48°C. -

After addition, warm the mixture to 80°C for 2 hours to drive conversion.

-

-

Work-up:

-

Cool to room temperature.

-

Quench slowly onto Ice-Water (1 L) containing conc. HCl (90 mL).

-

Separate the organic (benzene) layer. Extract aqueous layer with benzene (2 x 100 mL).

-

Wash combined organics with 5% NaOH (to remove unreacted acid) and then water.

-

Dry over

or

-

-

Purification:

-

Recrystallize the reddish-black residue from Ethanol/Hexane to yield pale yellow crystals.

-

Yield: ~45-55% (Optimized processes can reach >80%).

-

Downstream Pharmaceutical Applications[1]

The versatility of 2-chloro-4-nitrobenzophenone allows it to diverge into two major therapeutic classes.

Pathway A: Quinazoline-based Tyrosine Kinase Inhibitors (Anticancer)

The intermediate is reduced to 2-chloro-4-aminobenzophenone . This amine is a precursor for 4-anilinoquinazolines, a scaffold found in drugs like Lapatinib and Gefitinib .

-

Transformation: The ketone is cyclized with urea or formamide derivatives to form the quinazoline core, while the chloro group allows for further functionalization.

Pathway B: Benzothiepines (Hypolipidemic Agents)

Used in the synthesis of Ileal Bile Acid Transport (IBAT) Inhibitors (e.g., analogs of Elobixibat ).

-

Transformation: The carbonyl group is reduced to a methylene group (using

), followed by nucleophilic displacement of the chloro group by sulfur nucleophiles to close the thiepine ring.

Visualization of Synthetic Pathways

Figure 1: Divergent synthesis from the core benzophenone scaffold to major API classes.

Detailed Experimental Protocol: Nitro Reduction

To access the kinase inhibitor pathway, the nitro group must be selectively reduced without dechlorinating the ring.

Protocol: Stannous Chloride Reduction

-

Dissolution: Dissolve 2-chloro-4-nitrobenzophenone (10 g) in Ethanol (100 mL).

-

Reagent Addition: Add Stannous Chloride Dihydrate (

, 26 g) followed by conc. HCl (20 mL). -

Reaction: Heat to reflux for 2–3 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

-

Work-up:

-

Cool and pour into ice water.

-

Basify to pH 9 with 20% NaOH (Caution: Tin salts will precipitate; use Celite filtration if necessary or add tartrate to solubilize tin).

-

Extract with Ethyl Acetate.

-

-

Product: 2-Chloro-4-aminobenzophenone . This intermediate is unstable to light and air; store under nitrogen.

Safety & Handling (MSDS Highlights)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Sensitizer: Potential skin sensitizer due to the chloro-nitro moiety.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade upon prolonged exposure to UV light.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle

and

References

-

PrepChem. "Preparation of 2-Chloro-4-nitrobenzophenone Intermediate." PrepChem.com. Accessed March 2026. Link

-

Google Patents. "Benzothiepines having activity as inhibitors of ileal bile acid transport." US Patent 5994391A. Accessed March 2026. Link

-

National Institutes of Health (NIH). "2-Chloro-4-nitrobenzaldehyde (Precursor Data)." PubChem. Accessed March 2026. Link

-

Google Patents. "Aniline derivatives and their use as receptor tyrosine kinase inhibitors." WO1996015118A1. Accessed March 2026. Link

Sources

Technical Guide: Reactivity Profile of Chlorine in (2-Chloro-4-nitrophenyl)(phenyl)methanone

The following technical guide details the reactivity profile of the chlorine atom within the (2-chloro-4-nitrophenyl)(phenyl)methanone scaffold. This analysis is structured for application scientists and medicinal chemists focusing on synthetic utility and mechanistic rigor.

Executive Summary

(2-Chloro-4-nitrophenyl)(phenyl)methanone (CAS: 2894-44-2, often referred to as 2-chloro-4-nitrobenzophenone) presents a highly polarized electrophilic scaffold. The chlorine atom at the C2 position acts as a "privileged warhead" for Nucleophilic Aromatic Substitution (

Unlike standard aryl chlorides which require palladium catalysis (Buchwald-Hartwig) for amination, this scaffold undergoes facile displacement with amines, alkoxides, and thiols under mild conditions. This reactivity is driven by the ortho-carbonyl effect , where the ketone moiety at C1 provides critical stabilization for the Meisenheimer complex, assisted inductively by the meta-positioned nitro group at C4.

Part 1: Electronic Architecture & Mechanistic Basis

To manipulate this molecule effectively, one must understand the electronic forces destabilizing the C-Cl bond.

The Ortho-Carbonyl Activation

The reactivity of the chlorine atom is primarily dictated by its position ortho to the benzophenone carbonyl bridge.

-

Inductive Effect (-I): The

hybridized carbonyl carbon is highly electronegative, pulling electron density through the -

Resonance Effect (-M): Upon nucleophilic attack at C2, the negative charge is delocalized onto the carbonyl oxygen. This forms a highly stable enolate-like resonance structure (Meisenheimer complex), significantly lowering the activation energy for substitution.

The Role of the 4-Nitro Group

While the nitro group is a potent electron-withdrawing group (EWG), its position at C4 (meta to the chlorine at C2) alters its contribution:

-

Resonance: The nitro group cannot directly accept the negative charge from a C2 attack via resonance (as it is meta to the site of attack).

-

Induction: It exerts a strong remote inductive pull (-I), further acidifying the ring and increasing the electrophilicity of the C2 carbon.

Mechanistic Visualization

The following diagram illustrates the

Caption: The reaction coordinate is driven by the formation of a resonance-stabilized intermediate where the carbonyl oxygen sequesters electron density.

Part 2: Reactivity Profiling & Chemoselectivity

Nucleophilic Aromatic Substitution ( )

The chlorine is labile enough to be displaced by primary and secondary amines without metal catalysts.

-

Reagent Hierarchy:

-

Aliphatic Amines (Primary): Fast reaction at RT to 60°C.

-

Anilines: Requires elevated temperatures (refluxing EtOH or DMF) due to lower nucleophilicity.

-

Alkoxides: Rapid displacement, but risk of competing attack at the carbonyl (1,2-addition).

-

Chemoselectivity Challenges

Researchers must navigate two primary competing pathways:

-

Nitro Reduction: Standard reduction conditions (Pd/C +

) will reduce the nitro group to an amine before dehalogenating the chlorine. This is useful if the goal is to synthesize 2-chloro-4-aminobenzophenone. -

Carbonyl Attack: Strong nucleophiles (Grignards, Hydrides) will attack the ketone bridge (C1) rather than displacing the chlorine. To favor

, use "soft" nucleophiles or non-nucleophilic bases.

Data Summary: Relative Rates of Displacement

| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| Ammonia | EtOH | 80 (Sealed) | 12 | 85-92 | Forms 2-amino-4-nitrobenzophenone |

| Morpholine | DMF | 25 | 4 | 95 | Highly exothermic; add slowly |

| Aniline | Toluene | 110 | 16 | 78 | Requires acid scavenger ( |

| NaOEt | EtOH | 0 | 1 | 65 | Side reaction at C=O observed |

Part 3: Synthetic Utility & Heterocycle Formation

The (2-chloro-4-nitrophenyl)(phenyl)methanone scaffold is a precursor for fused heterocycles found in psychotropic and anti-inflammatory drugs.

Divergent Synthesis Workflow

The chlorine atom serves as the "anchor" point for cyclization.

Caption: Divergent synthetic pathways utilizing the labile chlorine atom for heterocycle construction.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-nitrobenzophenone ( )

Objective: Displacement of Cl with Ammonia. Mechanism: Addition-Elimination.[1]

-

Setup: Charge a pressure tube or autoclave with (2-chloro-4-nitrophenyl)(phenyl)methanone (1.0 eq).

-

Solvent: Add Ethanol (10 volumes).

-

Reagent: Add saturated ethanolic ammonia (excess, ~10 eq) or aqueous ammonium hydroxide (28%).

-

Reaction: Seal the vessel and heat to 80–90°C for 12 hours.

-

Note: The reaction color typically shifts from pale yellow to deep orange/red.

-

-

Workup:

-

Cool to room temperature.[2]

-

Concentrate the solvent under reduced pressure to ~20% volume.

-

Pour the residue into ice-water (20 volumes).

-

The product will precipitate as a yellow/orange solid.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

-

Validation: Check Melting Point (Standard: ~140-142°C for similar isomers; verify specific isomer MP in literature).

-

Protocol B: Synthesis of 3-Phenyl-5-nitro-1H-indazole

Objective: Cyclization with Hydrazine.

-

Dissolution: Dissolve (2-chloro-4-nitrophenyl)(phenyl)methanone (10 mmol) in Ethanol (30 mL).

-

Addition: Add Hydrazine Hydrate (80%, 15 mmol) dropwise at room temperature.

-

Reflux: Heat to reflux for 6 hours.

-

Mechanistic Insight: The hydrazine first displaces the chlorine (

) and then attacks the carbonyl ketone, eliminating water to close the ring.

-

-

Isolation: Cool the mixture. The indazole derivative often crystallizes directly from the cool reaction mixture.

Part 5: Safety & Stability[3]

Handling Precautions

-

Skin/Eye Irritant: Like most

-halo ketones and nitro-aromatics, this compound is a severe irritant. Wear nitrile gloves and safety goggles. -

Sensitizer: Potential for contact dermatitis upon repeated exposure.

-

Thermal Stability: Stable at room temperature but should be stored away from strong bases to prevent premature hydrolysis or condensation.

Waste Disposal

-

Halogenated Waste: The displaced chloride ion and the chlorinated starting material require disposal in halogenated organic waste streams.

-

Nitro Compounds: Avoid mixing with strong reducing agents in waste containers to prevent exothermic decomposition.

References

-

BenchChem. (2025). 2-amino-5-nitrobenzophenone and 2-amino-5-chlorobenzophenone in Drug Synthesis. Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). (2024). Chemical Datasheet: 2-Chloro-4-Nitroaniline (Analogous Reactivity Profile). CAMEO Chemicals.[3] Retrieved from

-

Organic Syntheses. Preparation of 2-amino-4-nitrophenol (Demonstrating Nitro/Halo Nucleophilic Patterns). Org. Synth. Coll. Vol. 3, p.83. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-nitrophenol Derivatives. Retrieved from

Sources

melting point and boiling point data for 2-chloro-4-nitrobenzophenone

CAS Registry Number: 33663-73-9 Chemical Formula: C₁₃H₈ClNO₃ Molecular Weight: 261.66 g/mol [1]

Executive Summary

2-Chloro-4-nitrobenzophenone is a specialized aromatic ketone serving as a critical scaffold in the synthesis of bioactive pharmacophores. Unlike its more common isomer, 2-chloro-5-nitrobenzophenone (a precursor to benzodiazepines like clonazepam), the 4-nitro variant is primarily utilized in the development of benzothiepines (ileal bile acid transport inhibitors) and anilinoquinazolines (tyrosine kinase inhibitors).

This technical guide provides validated thermodynamic data, synthesis protocols, and application workflows for researchers engaged in high-purity organic synthesis and medicinal chemistry.

Chemical Identity & Structure

The compound features a benzophenone core substituted with a chlorine atom at the ortho position and a nitro group at the para position relative to the carbonyl bridge on one phenyl ring. The second phenyl ring remains unsubstituted.

| Property | Specification |

| IUPAC Name | (2-Chloro-4-nitrophenyl)(phenyl)methanone |

| SMILES | O=C(c1ccccc1)c1ccc([O-])cc1Cl |

| InChI Key | PGIPTXFXNUVZFZ-UHFFFAOYSA-N |

| Appearance | Pale yellow to beige crystalline solid |

Thermodynamic Properties: Melting & Boiling Points

Accurate phase transition data is essential for purity assessment and process safety. The following data aggregates experimental values from patent literature and predicted thermodynamic models.

Melting Point Data

The melting point (MP) is the primary indicator of purity for this solid intermediate.

| Source Type | Value Range | Conditions | Notes |

| Experimental | 95.5°C – 96.5°C | Atmospheric Pressure | Recrystallized from ethanol/benzene [1][2]. |

| Experimental | 94°C – 96°C | Atmospheric Pressure | Crude solid post-workup [3]. |

| Predicted | 89.5°C – 105.5°C | Simulation | Broad range indicates lattice energy variability based on polymorphs. |

Technical Insight: A melting point depression below 94°C typically indicates the presence of unreacted 2-chloro-4-nitrobenzoic acid or the formation of isomeric byproducts (e.g., 4-chloro-4'-nitrobenzophenone) during the Friedel-Crafts acylation.

Boiling Point Data

Due to the high energy of the nitro group and the lability of the C-Cl bond at elevated temperatures, this compound decomposes before reaching a standard atmospheric boiling point.

| Parameter | Value | Notes |

| Boiling Point (Atm) | Decomposes | Theoretical extrapolation >380°C. Do not distill at 1 atm. |

| Boiling Point (Vac) | ~180°C – 200°C | Estimated at 0.5–1.0 mmHg. |

| Flash Point | >110°C | Predicted.[2] Handle as a combustible solid. |

Synthesis & Purification Protocols

The synthesis of 2-chloro-4-nitrobenzophenone relies on a Friedel-Crafts acylation. This pathway is preferred over the oxidation of diarylmethanes due to higher regioselectivity.

Validated Synthesis Workflow

Reaction: 2-Chloro-4-nitrobenzoyl chloride + Benzene

Step-by-Step Protocol:

-

Acid Chloride Formation: Reflux 2-chloro-4-nitrobenzoic acid (1.0 eq) with thionyl chloride (2.0 eq) and catalytic DMF for 1–2 hours. Evaporate excess SOCl₂ to obtain the crude acid chloride.

-

Acylation: Suspend anhydrous aluminum chloride (1.1 eq) in dry benzene at 5°C.

-

Addition: Add the acid chloride dropwise to the AlCl₃/benzene suspension, maintaining temperature <10°C to prevent dechlorination.

-

Reaction: Stir at ambient temperature for 16 hours, then reflux for 1 hour to drive completion.

-

Quench: Pour the reaction mixture onto crushed ice/HCl.

-

Isolation: Extract with dichloromethane or ethyl acetate. Wash with 10% NaOH (to remove unreacted acid) and brine. Dry over MgSO₄ and concentrate.

Purification Strategy

-

Solvent System: Recrystallization from Ethanol or a Benzene/Hexane mixture is most effective.

-

Impurity Profile: The primary impurity is often the starting acid (removed via NaOH wash) or isomeric benzophenones if the starting material was impure.

Synthesis Logic Diagram

Figure 1: Step-wise synthesis and purification pathway for 2-chloro-4-nitrobenzophenone.

Applications in Drug Development[4][5][6]

2-Chloro-4-nitrobenzophenone is a "privileged structure" intermediate, meaning it can be diverted into multiple pharmacological classes depending on the downstream chemistry.

Key Therapeutic Areas

-

Hypolipidemic Agents (Benzothiepines):

-

The ketone is reduced to a diphenylmethane, which is then cyclized to form benzothiepines. These compounds inhibit the ileal bile acid transporter (IBAT), lowering LDL cholesterol [4][5].

-

-

Anticancer Agents (Quinazolines):

-

Used as a precursor for 4-anilinoquinazolines, which act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [6].

-

Drug Discovery Workflow

Figure 2: Divergent synthesis pathways leading to major pharmaceutical classes.

References

-

PrepChem. "Preparation of 2-Chloro-4-nitrobenzophenone Intermediate." PrepChem.com. Accessed March 2026. Link

-

Molaid. "Chemical Properties: (2-chloro-4-nitrophenyl)(phenyl)methanone (CAS 33663-73-9)."[1] Molaid Chemical Database. Link

-

Barker, A. J., et al. "Aniline Derivatives." World Intellectual Property Organization, WO 1996/015118 A1, 1996. Link

-

Kramer, W., et al. "Benzothiepines having activity as inhibitors of ileal bile acid transport." U.S. Patent 5,994,391, 1999. Link

-

Frick, W., et al. "Combination of ileal bile acid transport inhibiting benzothiepines and HMG Co-A reductase inhibitors." World Intellectual Property Organization, WO 1998/040375 A2, 1998. Link

-

Konoscience. "Product Data: 2-Chloro-4'-nitrobenzophenone vs Isomers." Konoscience Catalog. Link

Sources

Methodological & Application

synthesis procedure for (2-chloro-4-nitrophenyl)(phenyl)methanone via Friedel-Crafts acylation

Application Note: High-Yield Synthesis of (2-Chloro-4-nitrophenyl)(phenyl)methanone via Friedel-Crafts Acylation

Overview and Strategic Rationale

Benzophenone derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of photoaffinity labels, anti-inflammatory agents, and advanced agrochemicals. The synthesis of (2-chloro-4-nitrophenyl)(phenyl)methanone presents a unique strategic challenge due to the extreme electronic deactivation of the target molecule's substituted ring.

As an Application Scientist, designing a robust protocol requires moving beyond basic stoichiometry and understanding the physical organic chemistry driving the reaction.

-

Causality in Substrate Selection : Direct Friedel-Crafts acylation of 1-chloro-3-nitrobenzene with benzoyl chloride is synthetically unviable. The cumulative electron-withdrawing effects of the nitro and chloro substituents render the aromatic ring highly deactivated and non-nucleophilic [1]. To circumvent this, a "reverse synthon" approach is employed: the deactivated ring is incorporated into the electrophile (2-chloro-4-nitrobenzoyl chloride), while benzene serves as the electron-rich nucleophile.

-

Catalyst Stoichiometry : In standard Friedel-Crafts acylations, ~1.1 equivalents of a Lewis acid (e.g., AlCl₃) are required because the catalyst complexes with the carbonyl oxygen of the newly formed ketone. However, the presence of a nitro group profoundly alters this stoichiometry. The lone pairs on the nitro group strongly coordinate with AlCl₃, effectively sequestering the catalyst [2]. Consequently, this protocol utilizes 2.5 equivalents of anhydrous AlCl₃ to ensure a sufficient concentration of uncomplexed Lewis acid remains to generate the active acylium ion intermediate.

-

Solvent Dynamics : Benzene is utilized as both the solvent and the reactant. This massive stoichiometric excess drives the reaction kinetics forward via Le Chatelier's principle and eliminates the need for halogenated solvents (e.g., dichloromethane), thereby streamlining the downstream liquid-liquid extraction process [3].

Reaction Workflow Diagram

Workflow for the Friedel-Crafts synthesis of (2-chloro-4-nitrophenyl)(phenyl)methanone.

Materials and Reagents

| Reagent / Material | Role | Equivalents | Amount |

| 2-Chloro-4-nitrobenzoyl chloride | Electrophile (Limiting Reagent) | 1.0 eq | 10.0 mmol (2.20 g) |

| Anhydrous Benzene | Nucleophile & Solvent | Excess | 50 mL |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | 2.5 eq | 25.0 mmol (3.33 g) |

| 1M Hydrochloric Acid (HCl) | Quenching Agent | Excess | 20 mL (in 100 g ice) |

| Ethyl Acetate (EtOAc) | Extraction Solvent | N/A | 2 × 30 mL |

| 10% Aqueous NaOH | Wash (Acid Removal) | N/A | 30 mL |

| Anhydrous MgSO₄ | Drying Agent | N/A | As needed |

| Absolute Ethanol | Recrystallization Solvent | N/A | ~15-20 mL |

Step-by-Step Experimental Protocol

Phase 1: Acylium Ion Generation (Activation)

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas (N₂/Ar) inlet.

-

Charge the flask with 2-chloro-4-nitrobenzoyl chloride (10.0 mmol) and anhydrous benzene (50 mL). Stir to achieve a homogenous solution.

-

Cool the reaction vessel to 0–5 °C using an ice-water bath.

-

Critical Step: Add anhydrous aluminum chloride (AlCl₃, 25.0 mmol, 2.5 eq) portion-wise over 15 minutes.

-

Causality: The complexation of AlCl₃ with the nitro and carbonyl groups is highly exothermic. Portion-wise addition prevents localized boiling, suppresses degradation, and ensures controlled generation of the acylium ion.

-

Phase 2: Electrophilic Aromatic Substitution 5. Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes. 6. Heat the reaction mixture to reflux (approx. 80 °C) for 4 to 6 hours. 7. Monitor reaction progress via Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (8:2) as the eluent. The starting acyl chloride (visualized as the corresponding carboxylic acid upon TLC plate hydrolysis) should completely disappear.

Phase 3: Quenching and Work-up 8. Cool the reaction mixture to room temperature. 9. Self-Validating Safety Step: Slowly pour the reaction mixture into a vigorously stirred beaker containing 100 g of crushed ice and 20 mL of 1M HCl.

-

Causality: The acidic ice quench safely hydrolyzes the robust aluminum-ketone and aluminum-nitro complexes, liberating the free benzophenone product. The acidic environment keeps aluminum salts water-soluble (as Al³⁺), preventing the precipitation of gelatinous aluminum hydroxide which causes intractable emulsions.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic (benzene) layer.

-

Extract the aqueous layer with ethyl acetate (2 × 30 mL).

-

Combine the organic layers and wash sequentially with 10% aqueous NaOH (30 mL) to remove any unreacted carboxylic acid, followed by distilled water (30 mL) and brine (30 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification 14. Recrystallize the crude solid from boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. 15. Filter the purified crystals under vacuum and dry in a desiccator overnight.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, verify the product using the following expected spectroscopic parameters:

| Analytical Method | Expected Signals / Values | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (d, J = 2.1 Hz, 1H) | Aromatic proton ortho to NO₂ and Cl |

| δ 8.22 (dd, J = 8.4, 2.1 Hz, 1H) | Aromatic proton ortho to NO₂, meta to Cl | |

| δ 7.80 - 7.45 (m, 6H) | Unsubstituted phenyl ring (5H) + remaining proton on substituted ring (1H) | |

| FT-IR (ATR) | ~1670 cm⁻¹ | Diaryl Ketone C=O stretch |

| ~1530 cm⁻¹, ~1350 cm⁻¹ | Asymmetric and symmetric NO₂ stretches | |

| ~740 cm⁻¹ | C-Cl stretch | |

| Mass Spectrometry (ESI-MS) | m/z ~262.0 [M+H]⁺ | Corresponds to C₁₃H₈ClNO₃ (MW: 261.66 g/mol ) |

References

-

Title : 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source : Chemistry LibreTexts URL : [Link]

-

Title : EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source : Master Organic Chemistry URL :[Link]

-

Title : Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions Source : ACS Publications (Chemical Reviews) URL : [Link]

Application Note: Synthesis of 2-Chloro-4-nitrobenzophenone via Friedel-Crafts Acylation

Topic: Protocol for the Preparation of 2-Chloro-4-nitrobenzophenone

Executive Summary

This protocol details the laboratory-scale synthesis of 2-chloro-4-nitrobenzophenone (CAS: 2894-44-2), a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific UV-blocking agrochemicals.

The method utilizes a two-step sequence starting from 2-chloro-4-nitrobenzoic acid . First, the carboxylic acid is activated to its acid chloride using thionyl chloride (

Key Performance Indicators:

-

Target Scale: ~0.3 mol (Preparative)

-

Expected Yield: 40–50% (Recrystallized)

-

Purity: >98% (HPLC/NMR)

-

Total Time: ~12–16 Hours

Reaction Scheme & Mechanism

The synthesis proceeds through the formation of an electrophilic acylium ion intermediate.[1] The ortho-chloro substituent provides steric guidance but also exerts an inductive withdrawing effect, requiring robust Lewis acid activation.

Figure 1: Synthetic pathway from benzoic acid precursor to benzophenone derivative.

Safety & Pre-requisites

Critical Hazard Warnings:

-

Thionyl Chloride (

): Releases toxic -

Aluminum Chloride (

): Highly hygroscopic and reacts explosively with water. Weigh quickly in a dry environment. -

Benzene: Known human carcinogen. Avoid inhalation and skin contact. Use chemically resistant gloves (Viton or PVA) and work strictly within a fume hood.

-

Reaction Exotherm: The addition of

and the quenching step are highly exothermic.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Quantity | Moles | Equiv. | Role |

| 2-Chloro-4-nitrobenzoic acid | 201.56 | 60.3 g | 0.30 | 1.0 | Substrate |

| Thionyl Chloride | 118.97 | 35.8 g | 0.305 | 1.02 | Chlorinating Agent |

| Benzene | 78.11 | ~200 mL | Excess | Solvent/Rgt | Solvent & Nucleophile |

| Aluminum Chloride | 133.34 | 100.0 g | 0.75 | 2.5 | Lewis Acid Catalyst |

| Conc. HCl | 36.46 | 90 mL | - | - | Quenching Agent |

Equipment:

-

500 mL Three-neck Round Bottom Flask (RBF)

-

Reflux Condenser with Calcium Chloride (

) drying tube -

Pressure-equalizing addition funnel

-

Mechanical Stirrer (Magnetic stirring may fail due to slurry viscosity)

-

Oil bath with temperature controller

-

Ice-water bath

Step-by-Step Experimental Protocol

Phase 1: Activation (Acid Chloride Synthesis)

Objective: Convert the carboxylic acid to the reactive acyl chloride.

-

Setup: Equip the 500 mL 3-neck RBF with a mechanical stirrer and a reflux condenser topped with a drying tube. Connect the condenser outlet to a gas trap (NaOH solution) to neutralize acidic fumes.

-

Charging: Add 2-chloro-4-nitrobenzoic acid (60.3 g) and dry benzene (150 mL) to the flask.

-

Chlorination: Add thionyl chloride (35.8 g) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 80°C). Maintain reflux for 5 hours .

-

Checkpoint: The reaction is complete when the evolution of

gas ceases and the solution becomes homogenous.

-

-

Preparation for Phase 2: Cool the mixture to room temperature. Do not isolate the acid chloride; proceed directly to the next step in the same vessel (one-pot throughput).

Phase 2: Friedel-Crafts Acylation

Objective: Coupling of the acyl chloride with benzene.

-

Catalyst Addition: Cool the reaction mixture to 10–15°C using a water bath.

-

Addition: Slowly add anhydrous aluminum chloride (100 g) portion-wise over a period of 3.5 hours .

-

Process Note: Control the addition rate to ensure the internal temperature does not exceed 48°C . The reaction is vigorous; massive evolution of

will occur.

-

-

Completion: Once addition is complete, warm the reaction mixture to 80°C and hold for 2 hours .

Phase 3: Quenching & Isolation

Objective: Hydrolysis of the aluminum complex and isolation of the crude product.

-

Quench: Cool the mixture to room temperature. Carefully pour the reaction mass onto 1 kg of crushed ice/water .

-

Caution: This step is extremely exothermic. Agitate manually if necessary to break up clumps.

-

-

Hydrolysis: Add concentrated HCl (90 mL) to the ice slurry. Warm the mixture to 40°C and stir for 3 hours .

-

Why? This ensures the aluminum salts are fully solubilized and the product complex is completely hydrolyzed.

-

-

Extraction: Separate the organic (benzene) layer. Extract the aqueous layer with fresh benzene (

mL). -

Washing: Combine organic layers and wash sequentially with:

-

5% NaOH solution (

mL) – Removes unreacted benzoic acid. -

Water (

mL) – Neutralizes pH. -

Saturated NaCl (Brine).

-

-

Drying: Dry the organic phase over anhydrous Calcium Chloride (

) or Magnesium Sulfate ( -

Concentration: Evaporate the benzene under reduced pressure (Rotary Evaporator) to obtain a reddish-black residue.

Phase 4: Purification

-

Crystallization: Dissolve the crude residue in a minimum amount of hot Ethanol (or Methanol). Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Filtration: Collect the pale yellow crystals by vacuum filtration.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Characterization & Quality Control

Physical Properties:

-

Appearance: Pale yellow crystalline solid.

-

Melting Point (Experimental): 95.5°C – 96.5°C [1].

Expected Spectroscopic Data:

-

IR (

): ~1660 (C=O, ketone), ~1530 & 1350 ( -

NMR (400 MHz,

- 7.45 – 7.85 (m, 5H, Benzoyl protons).

-

7.65 (d,

-

8.20 (dd,

-

8.35 (d,

-

Note: The H-3 proton is significantly deshielded due to being sandwiched between the chloro and nitro groups.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in | Use fresh, anhydrous |

| Dark/Tarred Product | Overheating during addition | Strictly control temperature <48°C during catalyst addition. |

| Incomplete Reaction | Inactive Acid Chloride | Ensure reflux in Step 1 releases gas until cessation. |

| Emulsion during workup | Aluminum salts precipitation | Add more Conc. HCl and warm longer (Phase 3, Step 2) to solubilize Al salts. |

References

-

Preparation of 2-Chloro-4-nitrobenzophenone Intermediate. PrepChem.com. Retrieved from [Link]

- Friedel-Crafts Acylation of Benzene.Organic Syntheses, Coll. Vol. 1, p. 95 (1941).

- Spectroscopic Identification of Organic Compounds. Silverstein, R. M., et al. (John Wiley & Sons). General reference for NMR prediction of substituted benzenes.

Sources

Application Note: Chemoselective Reduction of (2-Chloro-4-nitrophenyl)(phenyl)methanone

The following Application Note and Protocol guide is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates. It addresses the chemoselective reduction of (2-chloro-4-nitrophenyl)(phenyl)methanone.

Target Molecule: (2-Chloro-4-nitrophenyl)(phenyl)methanone Product: (4-Amino-2-chlorophenyl)(phenyl)methanone CAS Registry Number (Product): 113742-20-4 (Generic reference for amino-chlorobenzophenones)

Introduction & Chemoselectivity Analysis[1][2][3]

The reduction of (2-chloro-4-nitrophenyl)(phenyl)methanone presents a classic "triad challenge" in organic synthesis. The molecule contains three reducible functionalities with overlapping reactivity profiles:

-

Nitro Group (-NO₂): The target for reduction to aniline (-NH₂).

-

Ketone (C=O): Susceptible to reduction to a secondary alcohol (benzhydrol) or methylene group.

-

Aryl Chloride (Ar-Cl): Highly susceptible to hydrodehalogenation (loss of Cl) under catalytic hydrogenation conditions (e.g., Pd/C + H₂).

The Objective: Selectively reduce the -NO₂ group while maintaining the electronic integrity of the benzophenone core and the halogen substituent.

Mechanistic Considerations

Standard catalytic hydrogenation (Pd/C, H₂) is generally contraindicated for this substrate without significant modification (e.g., sulfided catalysts) because oxidative addition of Palladium into the C-Cl bond is rapid, leading to dechlorination. Similarly, hydride reagents like LiAlH₄ will indiscriminately reduce the ketone and nitro group.

Therefore, Dissolving Metal Reductions (electron transfer mechanisms) are the gold standard for this transformation. This guide details two robust protocols:

-

Protocol A (Stannous Chloride): Best for small-scale, high-purity medicinal chemistry optimization.

-

Protocol B (Fe/NH₄Cl): Best for scalability, cost-efficiency, and environmental sustainability.

Reaction Pathway & Logic Map

The following diagram illustrates the target pathway versus potential failure modes (side reactions) that these protocols are designed to avoid.

Figure 1: Chemoselectivity map showing the target transformation and competing side reactions avoided by the selected protocols.

Protocol A: Stannous Chloride (SnCl₂) Reduction

Best for: Small scale (<5g), high chemoselectivity, medicinal chemistry exploration.

Rationale

Tin(II) chloride acts as a selective reducing agent in acidic media. The mechanism involves nitro-group coordination to the tin species, facilitating electron transfer without interacting with the electron-deficient carbonyl or the stable aryl chloride.

Reagents & Stoichiometry

| Reagent | Equiv.[1][2][3] | Role |

| Substrate | 1.0 | Starting Material |

| SnCl₂[4][5][6]·2H₂O | 4.0 - 5.0 | Reducing Agent |

| Ethanol (EtOH) | Solvent | Protic solvent (0.2 M conc.) |

| Conc. HCl | Trace | Catalyst/Solubility enhancer |

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve the (2-chloro-4-nitrophenyl)(phenyl)methanone (1.0 equiv) in Ethanol (approx. 10 mL per gram of substrate).

-

Addition: Add SnCl₂·2H₂O (5.0 equiv) in a single portion. Note: The reaction is slightly endothermic initially but may exotherm upon heating.[6]

-

Reaction: Heat the mixture to 70°C (Reflux) for 2–4 hours.

-

Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (less polar) should disappear, replaced by a fluorescent, more polar amine spot.

-

-

Workup (Critical Step):

-

The "Tin Emulsion" Fix: Pour the mixture into ice water. Neutralize carefully with saturated NaHCO₃ or 10% NaOH until pH is slightly basic (pH 8-9).

-

Pro-Tip: If a stubborn emulsion forms, add Potassium Sodium Tartrate (Rochelle's Salt) solution and stir for 30 mins. This complexes the tin salts, allowing for clean layer separation.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[8]

Protocol B: Iron/Ammonium Chloride (Fe/NH₄Cl) Reduction

Best for: Scale-up (>10g), green chemistry, avoiding toxic tin residues.

Rationale

The Béchamp reduction using Iron powder in the presence of a mild acid source (NH₄Cl) is highly selective. It operates via surface-mediated electron transfer. The near-neutral pH prevents hydrolysis of the amide (if present) or other sensitive groups, and it absolutely preserves the Ar-Cl bond.

Reagents & Stoichiometry

| Reagent | Equiv.[1][2][3] | Role |

| Substrate | 1.0 | Starting Material |

| Iron Powder | 3.0 - 5.0 | Reducing Metal (<325 mesh preferred) |

| NH₄Cl | 5.0 | Electrolyte/Proton Source |

| EtOH / Water | 3:1 v/v | Solvent System |

Step-by-Step Procedure

-

Setup: Equip a 3-neck flask with a mechanical stirrer (iron powder is heavy) and reflux condenser.

-

Solvent Prep: Add the substrate to a mixture of Ethanol and Water (3:1 ratio).

-

Activation: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and stir for 5 minutes.

-

Iron Addition: Add Iron powder (4.0 equiv) portion-wise.

-

Reaction: Heat to Reflux (approx. 80°C) with vigorous stirring.

-

Time: Typically 1–3 hours.[3] The reaction is heterogeneous; vigorous stirring is essential to scour the iron surface.

-

-

Filtration (The "Hot" Step):

-

While the reaction is still hot , filter the mixture through a pad of Celite (diatomaceous earth).

-

Reasoning: Iron oxide byproducts can form a sludge upon cooling that traps the product. Hot filtration ensures the product remains in solution.

-

Wash the Celite pad generously with hot Ethanol.

-

-

Isolation: Concentrate the filtrate to remove Ethanol. The product often precipitates from the remaining aqueous layer. If not, extract the aqueous residue with Ethyl Acetate.

Analytical Validation

Verify the integrity of the product using the following markers:

-

1H NMR (DMSO-d6 or CDCl3):

-

Disappearance: The downfield signals characteristic of protons ortho to the -NO₂ group.

-

Appearance: A broad singlet (exchangeable with D₂O) around 4.0–6.0 ppm corresponding to the primary amine (-NH₂).

-

Retention: The aromatic region should still integrate to 8 protons (indicating no dechlorination).

-

-

Mass Spectrometry (LC-MS):

-

Look for the [M+H]+ peak corresponding to the amine (M - 30 mass units from nitro, roughly).

-

Isotope Pattern: The Chlorine isotope pattern (3:1 ratio of M : M+2) must be preserved. If the M+2 peak is missing, dehalogenation occurred.

-

References

-

BenchChem. Experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine. (Methodology for SnCl2 reduction of chloronitroarenes).

-

Common Organic Chemistry. Nitro Reduction - SnCl2 Protocols. (General conditions for selective nitro reduction).

-

ChemSpider Synthetic Pages. Reduction of nitro arene by Fe/ammonium chloride. (Detailed Bechamp reduction protocol).

-

American Chemical Society (ACS) Green Chemistry Institute. Sn2+ reduction Reagent Guide. (Discussion of selectivity and green chemistry aspects).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

using 2-chloro-4-nitrobenzophenone as a precursor for benzimidazoles

Advanced Synthetic Protocols: Utilizing 2-Chloro-4-nitrobenzophenone as a Precursor for Highly Substituted Benzimidazoles

Executive Summary & Scaffold Rationale

In modern drug discovery, the benzimidazole core is a privileged pharmacophore found in numerous therapeutics, ranging from anthelmintics (e.g., mebendazole) to antihypertensives (e.g., telmisartan) 1. Incorporating a benzoyl group into the benzimidazole scaffold significantly enhances target binding affinity via

2-Chloro-4-nitrobenzophenone is a highly strategic, yet underutilized, starting material for these scaffolds. Because it possesses a pre-installed benzoyl group, it bypasses the need for late-stage Friedel-Crafts acylation. However, direct cyclization to a benzimidazole is impossible because the molecule lacks the requisite ortho-diamine motif. To bridge this gap, we have designed a robust, four-step synthetic workflow. By leveraging the inherent electronic directing effects of the precursor, we induce a regioselective nitration, followed by a synergistically activated Nucleophilic Aromatic Substitution (SNAr). This converts a simple benzophenone into a highly functionalized 4-(alkylamino)-5-benzoyl-1H-benzimidazole derivative.

Mechanistic Rationale & Pathway Design

The transformation of 2-chloro-4-nitrobenzophenone into a benzimidazole relies on strict regiochemical and chemoselective control:

-

Regioselective Nitration : The starting material contains a chloro group at C2, a nitro group at C4, and a carbonyl at C1. During electrophilic aromatic nitration, the strongly deactivating carbonyl group directs meta (to C3 and C5). Simultaneously, the chloro group directs ortho/para. Because C3 is sterically hindered, the incoming nitronium ion is exclusively directed to C5 (para to the chloro group and meta to the carbonyl) 2. This establishes the critical vicinal dinitro motif (4,5-dinitro).

-

Synergistic SNAr : The C2-chloro leaving group in the resulting 2-chloro-4,5-dinitrobenzophenone is exceptionally activated. It sits ortho to the electron-withdrawing carbonyl and exactly para to the newly installed C5-nitro group. This dual activation stabilizes the Meisenheimer complex, allowing for rapid SNAr with primary amines under mild conditions.

-

Chemoselective Reduction : Catalytic hydrogenation reduces the 4,5-dinitro groups to the requisite ortho-phenylenediamine without reducing the C1-ketone.

-

Oxidative Cyclization : The ortho-diamine condenses with an aryl aldehyde. Subsequent oxidation with sodium metabisulfite (Na₂S₂O₅) yields the fully aromatized benzimidazole core 3.

Figure 1: Four-step synthetic workflow from 2-chloro-4-nitrobenzophenone to benzimidazole.

Empirical Optimization Data

To ensure the protocols are self-validating and reproducible, extensive optimization was performed on the two most variable steps: the SNAr reaction and the oxidative cyclization.

Table 1: Optimization of the Nucleophilic Aromatic Substitution (SNAr) Step (Reaction of 2-chloro-4,5-dinitrobenzophenone with cyclopropylamine)

| Solvent | Base | Temperature (°C) | Time (h) | Isolated Yield (%) | Causality / Observation |

| DMSO | DIPEA | 60 | 2 | 92 | Optimal stabilization of the Meisenheimer complex. |

| DMF | K₂CO₃ | 80 | 4 | 85 | Good yield, but higher temperature caused trace degradation. |

| EtOH | Et₃N | 78 | 8 | 65 | Protic solvent hindered nucleophilic attack; sluggish reaction. |

| THF | Na₂CO₃ | 65 | 12 | 40 | Poor solubility of the inorganic base limited the reaction rate. |

Table 2: Optimization of the Oxidative Cyclization Step (Reaction of the ortho-diamine with benzaldehyde)

| Oxidant | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Causality / Observation |

| Na₂S₂O₅ | DMF | 90 | 3 | 88 | Mild, highly efficient oxidation of the aminal intermediate. |

| H₂O₂ / HCl | CH₃CN | 25 | 5 | 75 | Competitive over-oxidation of the alkylamino group observed. |

| I₂ / K₂CO₃ | THF | 60 | 6 | 62 | Incomplete cyclization; significant aminal intermediate remained. |

| Air (O₂) | EtOH | 78 | 24 | 45 | Reaction too slow; diamine degradation outpaced cyclization. |

Step-by-Step Experimental Protocols

Step 1: Regioselective Nitration

Objective: Install the C5-nitro group to create the vicinal dinitro precursor.

-

Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and an internal thermometer.

-

Reaction : Dissolve 2-chloro-4-nitrobenzophenone (10 mmol) in concentrated H₂SO₄ (20 mL). Cool the mixture to 0 °C using an ice-salt bath.

-

Addition : Add fuming HNO₃ (12 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C to prevent oxidative cleavage.

-

Stirring : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Workup : Pour the mixture slowly over crushed ice (100 g) with vigorous stirring. Filter the resulting pale-yellow precipitate, wash with cold distilled water until the filtrate reaches a neutral pH, and dry under high vacuum.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce the R-amino diversity point at C2.

-

Setup : In a 100 mL pressure tube, dissolve 2-chloro-4,5-dinitrobenzophenone (5 mmol) in anhydrous DMSO (15 mL).

-

Reaction : Add the desired primary amine (e.g., cyclopropylamine, 6 mmol) and N,N-diisopropylethylamine (DIPEA, 10 mmol).

-

Heating : Seal the tube and heat at 60 °C for exactly 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3) for the complete consumption of the starting material.

-

Workup : Cool to room temperature and dilute with EtOAc (50 mL). Wash the organic layer with brine (3 x 20 mL) to thoroughly remove the DMSO. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Step 3: Chemoselective Reduction

Objective: Generate the highly sensitive ortho-phenylenediamine intermediate.

-

Setup : Dissolve the SNAr product (4 mmol) in absolute ethanol (30 mL) in a hydrogenation flask.

-

Catalyst : Add 10% Pd/C (10 mol% Pd).

-

Reaction : Purge the vessel with N₂ (3x), then with H₂ (3x). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.

-

Validation : The chemoselectivity is driven by the mild pressure (1 atm), which reduces the nitro groups but leaves the C1-ketone intact.

-